molecular formula C10H18N4 B11785018 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11785018
M. Wt: 194.28 g/mol
InChI Key: CGDIOTCDHNCDMF-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a triazole ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-1H-1,2,4-triazole-5-amine with piperidine derivatives can be catalyzed by acids or bases to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-1,2,4-triazole-5-amine: A precursor in the synthesis of 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine.

    1,2,4-Triazole: A core structure in many bioactive compounds.

    Piperidine: A common structural motif in pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to the combination of the triazole and piperidine rings, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(2-propan-2-yl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-8(2)14-10(12-7-13-14)9-5-3-4-6-11-9/h7-9,11H,3-6H2,1-2H3

InChI Key

CGDIOTCDHNCDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C2CCCCN2

Origin of Product

United States

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